Ambigol A

Description

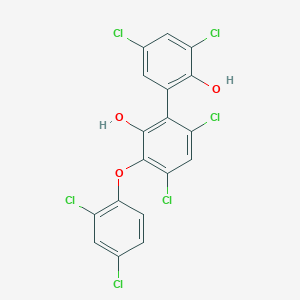

Structure

3D Structure

Properties

CAS No. |

151487-20-6 |

|---|---|

Molecular Formula |

C18H8Cl6O3 |

Molecular Weight |

485 g/mol |

IUPAC Name |

3,5-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-6-(2,4-dichlorophenoxy)phenol |

InChI |

InChI=1S/C18H8Cl6O3/c19-7-1-2-14(10(21)4-7)27-18-13(24)6-11(22)15(17(18)26)9-3-8(20)5-12(23)16(9)25/h1-6,25-26H |

InChI Key |

AHLSIYMTIQLHAO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C(=C2O)C3=C(C(=CC(=C3)Cl)Cl)O)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C(=C2O)C3=C(C(=CC(=C3)Cl)Cl)O)Cl)Cl |

Other CAS No. |

151487-20-6 |

Synonyms |

ambigol A |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of Ambigol A in Fischerella ambigua: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambigol A, a polychlorinated triphenyl compound isolated from the terrestrial cyanobacterium Fischerella ambigua (strain 108b), has garnered significant interest due to its potent antimicrobial, antiviral, and cytotoxic activities. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the genetic machinery, enzymatic steps, and key intermediates. The pathway involves a dedicated biosynthetic gene cluster (BGC) and a series of enzymatic reactions, including chorismate conversion, halogenation, and oxidative coupling, to assemble the complex triphenyl structure.

The Ambigol Biosynthetic Gene Cluster (ab BGC)

The biosynthesis of this compound is orchestrated by a dedicated 10-gene biosynthetic gene cluster (BGC), designated as the "ab" cluster.[1][2][3] This cluster encodes all the necessary enzymes for the synthesis of the ambigol scaffold. The organization of the ab BGC is a critical element in understanding the coordinated expression of the biosynthetic machinery.

Table 1: Genes and Proposed Functions in the Ambigol (ab) Biosynthetic Gene Cluster

| Gene | Proposed Function |

| ab1 | FAD-dependent halogenase |

| ab2 | Cytochrome P450 enzyme (biaryl-ether bond formation) |

| ab3 | Cytochrome P450 enzyme (biaryl formation) |

| ab4 | Unknown |

| ab5 | Chorismate lyase |

| ab6 | Stand-alone adenylation domain |

| ab7 | 3-deoxy-7-phosphoheptulonate (DAHP) synthase isoenzyme |

| ab8 | Acyl carrier protein (ACP) |

| ab9 | Condensation (C) domain and Thioesterase (TE) domain |

| ab10 | FAD-dependent halogenase |

Biosynthetic Pathway of the Monomeric Precursor: 2,4-Dichlorophenol

The biosynthesis of this compound proceeds through the formation of a key monomeric building block, 2,4-dichlorophenol.[3][4] This process begins with the central metabolite chorismic acid, a product of the shikimate pathway.

Step 1: Formation of 4-Hydroxybenzoic Acid (4-HBA) The pathway initiates with the conversion of chorismate to 4-hydroxybenzoic acid (4-HBA). This reaction is catalyzed by the chorismate lyase, Ab5.[3]

Step 2: Activation of 4-HBA The stand-alone adenylation domain, Ab6, activates 4-HBA, which is then tethered to the acyl carrier protein (ACP), Ab8.[3]

Step 3: Halogenation to form 3-Chloro-4-hydroxybenzoic acid (3-Cl-4-HBA) The ACP-bound 4-HBA undergoes chlorination at the meta position, a reaction catalyzed by the FAD-dependent halogenase Ab10, to yield 3-Cl-4-HBA.[3]

Step 4: Release and Subsequent Halogenation to 2,4-Dichlorophenol The 3-Cl-4-HBA is then transferred by the condensation (C) domain to the peptidyl carrier protein and subsequently released by the thioesterase (TE) domain of Ab9.[3] The released 3-Cl-4-HBA is believed to be the substrate for the second halogenase, Ab1, which produces the monomeric building block, 2,4-dichlorophenol.[3]

Caption: Biosynthesis of the 2,4-Dichlorophenol monomer.

Assembly of the Triphenyl Scaffold of this compound

The final assembly of the this compound triphenyl structure from the 2,4-dichlorophenol monomer is catalyzed by two distinct cytochrome P450 enzymes, Ab2 and Ab3.[1][2] These enzymes exhibit complementary selectivity, with one responsible for biaryl-ether bond formation and the other for biaryl bond formation.

-

Ab2 (Cytochrome P450): This enzyme is proposed to catalyze the formation of the biaryl-ether bonds.[1][2]

-

Ab3 (Cytochrome P450): This enzyme is proposed to be responsible for the formation of the biaryl C-C bonds.[1][2]

The precise sequence and mechanism of the oxidative coupling of three 2,4-dichlorophenol units to form the specific regio- and stereochemistry of this compound are still under investigation. However, the distinct roles of Ab2 and Ab3 are crucial for the formation of the characteristic triphenyl backbone.

Caption: Proposed assembly of the this compound triphenyl scaffold.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been achieved through a combination of bioinformatics, gene cloning, heterologous expression, and in vitro enzymatic assays.

Identification and Cloning of the ab Biosynthetic Gene Cluster

The ab BGC was identified through bioinformatic analysis of the genome of Fischerella ambigua 108b.[1][2] The entire cluster was then cloned using Direct Pathway Cloning (DiPaC) for subsequent heterologous expression.[1][2]

Heterologous Expression in Synechococcus elongatus

To functionally characterize the ab BGC, it was heterologously expressed in the model cyanobacterium Synechococcus elongatus PCC 7942.[1][2] This involved the integration of the gene cluster into neutral sites within the host's genome. The production of this compound by the engineered S. elongatus strain confirmed the direct involvement of the ab BGC in its biosynthesis.[1][2]

Caption: Workflow for heterologous expression of the ab BGC.

In Vitro Characterization of Enzymes

The functions of individual enzymes within the pathway were confirmed through in vitro assays.[3] This involved the expression and purification of the enzymes, followed by incubation with their predicted substrates and analysis of the reaction products.

Example: In Vitro Assay for Ab5 (Chorismate Lyase)

-

Protein Expression and Purification: The ab5 gene was cloned into an expression vector and transformed into E. coli. The protein was overexpressed and purified using affinity chromatography.

-

Enzyme Assay: Purified Ab5 was incubated with chorismate in a suitable buffer.

-

Product Analysis: The reaction mixture was analyzed by High-Performance Liquid Chromatography (HPLC) to detect the formation of 4-HBA.

Quantitative Data

While detailed kinetic parameters for all enzymes in the pathway are not yet fully available in the public domain, the successful heterologous production of this compound provides a qualitative and semi-quantitative measure of the pathway's efficiency.

Table 2: Heterologous Production of this compound

| Host Organism | Expression System | Product | Titer (approximate) | Reference |

| Synechococcus elongatus PCC 7942 | Genomic integration of ab BGC | This compound | ~1.5 mg/L | [2] |

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Fischerella ambigua provides a comprehensive blueprint for understanding the formation of this complex natural product. The identification of the ab BGC and the characterization of its key enzymes have laid the foundation for future research in several areas:

-

Metabolic Engineering: The knowledge of the pathway can be leveraged to improve the heterologous production of this compound through metabolic engineering strategies, such as optimizing precursor supply and enzyme expression levels.

-

Biocatalysis: The enzymes from the ab cluster, particularly the halogenases and cytochrome P450s, represent valuable biocatalysts for potential applications in synthetic chemistry.

-

Drug Discovery: A deeper understanding of the biosynthesis can facilitate the generation of novel this compound analogs with improved therapeutic properties through combinatorial biosynthesis or chemoenzymatic synthesis.

Further investigation into the precise mechanisms of the cytochrome P450-mediated coupling reactions and the regulatory elements governing the expression of the ab BGC will provide even greater control over the production of this promising bioactive compound.

References

- 1. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fische ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00707B [pubs.rsc.org]

- 3. In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

The Discovery and Isolation of Ambigol A: A Technical Guide for Researchers

November 2025

Abstract

Ambigol A, a polychlorinated aromatic natural product, has garnered significant interest within the scientific community for its potent biological activities, including antibacterial, antifungal, and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its terrestrial cyanobacterial source, Fischerella ambigua. Detailed experimental protocols for cultivation, extraction, and purification are presented, alongside a thorough compilation of its quantitative biological and spectroscopic data. Furthermore, this document includes visualizations of the biosynthetic pathway and isolation workflow to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Cyanobacteria, also known as blue-green algae, are a phylum of bacteria that obtain their energy through photosynthesis. They are a rich source of structurally diverse and biologically active secondary metabolites.[1] Among these, the ambigols, a family of polychlorinated triphenyls, have emerged as promising leads for drug discovery.[2][3] this compound, in particular, has demonstrated significant antibacterial activity, primarily against Gram-positive bacteria.[3][4] This guide serves as a technical resource for the scientific community, detailing the methodologies for the successful isolation and characterization of this compound.

Discovery and Producing Organism

This compound is produced by the terrestrial cyanobacterium Fischerella ambigua.[2][5] It is noteworthy that the taxonomy of this strain has been recently re-evaluated, and it is now also referred to as Symphyonema bifilamentata.[2] The production of this compound and its congeners can be influenced by the culture medium composition. For instance, cultivation in BG-11 medium has been shown to yield this compound and C, while Z-medium favors the production of Ambigol B.[2]

Experimental Protocols

Cultivation of Fischerella ambigua

A detailed protocol for the cultivation of Fischerella ambigua for the production of this compound is outlined below.

Materials:

-

Fischerella ambigua strain (e.g., UTEX 1903)[5]

-

BG-11 Medium

-

Sterile culture flasks or photobioreactors

-

Light source (cool white fluorescent lamps)

-

Incubator or temperature-controlled room

Procedure:

-

Medium Preparation: Prepare BG-11 medium according to the standard formulation. Sterilize by autoclaving.

-

Inoculation: Inoculate sterile BG-11 medium with a healthy starter culture of Fischerella ambigua.

-

Incubation: Incubate the cultures at 25-30°C under a 10:14 hour light:dark cycle with a light intensity of 1500-2000 lux.[6]

-

Harvesting: After a sufficient incubation period (typically several weeks to months, until a dense biomass is achieved), harvest the cyanobacterial biomass by filtration or centrifugation.

-

Lyophilization: Freeze-dry the harvested biomass to remove water and prepare it for extraction.[5]

Extraction and Isolation of this compound

The following protocol details the extraction and purification of this compound from the lyophilized biomass of Fischerella ambigua.

Materials:

-

Lyophilized Fischerella ambigua biomass

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Reversed-phase C18 silica gel

-

Solvents for chromatography (e.g., hexane, ethyl acetate, acetonitrile, water)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Silica Gel Chromatography:

-

Fractionate the crude extract using silica gel column chromatography.[5]

-

Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing compounds with similar retention factors.

-

-

Sephadex LH-20 Chromatography:

-

Further purify the fractions containing this compound using a Sephadex LH-20 column.[5]

-

Elute with a suitable solvent, such as methanol, to separate compounds based on their size.

-

-

Reversed-Phase Chromatography:

-

Perform final purification of the this compound-containing fractions by reversed-phase high-performance liquid chromatography (HPLC) or column chromatography using C18 silica gel.[5]

-

Elute with a gradient of water and acetonitrile or methanol.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

-

Structure Elucidation:

Quantitative Data

Spectroscopic Data of this compound

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The key data are summarized below.

Table 1: NMR Spectroscopic Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Ring A | ||

| 1' | - | 131.7 |

| 2' | - | 123.4 |

| 3' | 7.27 (m) | 128.1 |

| 4' | - | 127.7 |

| 5' | 7.44-7.45 (m) | 123.4 |

| 6' | 7.27 (m) | 128.1 |

| Ring B | ||

| 1'' | - | 131.7 |

| 2'' | - | 123.4 |

| 3'' | 7.27 (m) | 128.1 |

| 4'' | - | 127.7 |

| 5'' | 7.44-7.45 (m) | 123.4 |

| 6'' | 7.27 (m) | 128.1 |

| Ring C | ||

| 1 | - | 144.1 |

| 2 | - | 123.0 |

| 3 | - | 125.3 |

| 4 | - | 128.2 |

| 5 | - | 125.8 |

| 6 | 7.00 (dd) | 126.2 |

| Note: Specific assignments for all protons and carbons are based on 2D NMR experiments as reported in the literature. Data presented here is a compilation from typical spectra of similar compounds and may require experimental verification for precise assignment.[1][8][9][10][11][12] |

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Observed m/z | Formula |

| [M-H]⁻ | C₁₈H₉Cl₆O₂⁻ | Data not available | C₁₈H₈Cl₆O₂ |

| Note: The exact observed m/z value for the deprotonated molecule of this compound is required for confirmation of its elemental composition. Researchers should perform HRMS analysis to obtain this data.[13][14][15][16] |

Biological Activity of this compound

This compound has demonstrated a range of biological activities. The available quantitative data are summarized below.

Table 3: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis | Data not available | [3][4] |

| Staphylococcus aureus | Data not available | [3][4] |

| Note: While this compound is reported to have activity against these Gram-positive bacteria, specific MIC values were not found in the reviewed literature. Further testing is required to quantify its potency. |

Table 4: Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Fungal Strain | MIC (µg/mL) | Reference |

| Data not available | Data not available | [3] |

| Note: The antifungal spectrum and specific MIC values for this compound are not well-documented and require further investigation. |

Table 5: Cytotoxic Activity of this compound (IC₅₀)

| Cell Line | IC₅₀ (µM) | Reference |

| Plasmodium falciparum K1 | 1.74 | [2] |

| Plasmodium falciparum NF54 | 3.35 | [2] |

| Note: Further studies are needed to evaluate the cytotoxicity of this compound against a broader range of human cancer cell lines.[3][17] |

Visualizations

Biosynthetic Pathway of Ambigols

The following diagram illustrates the proposed biosynthetic pathway for the ambigol family of natural products. The pathway involves the formation of a dichlorinated phenolic precursor, followed by oxidative coupling reactions catalyzed by cytochrome P450 enzymes.[4]

Caption: Proposed biosynthetic pathway of Ambigols A, B, and C.

Experimental Workflow for this compound Isolation

The diagram below outlines the general experimental workflow for the isolation and purification of this compound from Fischerella ambigua.

Caption: General workflow for the isolation of this compound.

Conclusion

This compound represents a compelling natural product with significant potential for further development as a therapeutic agent. This technical guide provides a foundational resource for researchers by consolidating the available information on its discovery, isolation, and biological characterization. The detailed protocols and compiled data herein are intended to streamline future research efforts and facilitate the exploration of this compound and its analogs in drug discovery programs. Further investigation is warranted to fully elucidate its spectrum of biological activity and to obtain more comprehensive quantitative data.

References

- 1. Table 1 from Complete (1)H and (13)C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. | Semantic Scholar [semanticscholar.org]

- 2. Symphyonema bifilamentata sp. nov., the Right Fischerella ambigua 108b: Half a Decade of Research on Taxonomy and Bioactive Compounds in New Light - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Antimicrobial Ambiguine Isonitriles from the Cyanobacterium Fischerella ambigua - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 12. web.pdx.edu [web.pdx.edu]

- 13. Hyphenated LC-ABTS·+ and LC-DAD-HRMS for simultaneous analysis and identification of antioxidant compounds in Astragalus emarginatus Labill. extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IDSL.IPA Characterizes the Organic Chemical Space in Untargeted LC/HRMS Data Sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Structural Elucidation of Ambigol A and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambigols are a class of polychlorinated aromatic natural products isolated from the terrestrial cyanobacterium Fischerella ambigua.[1][2] These compounds, including Ambigol A, B, C, D, and E, have garnered significant interest within the scientific community due to their diverse and potent biological activities, which encompass antibacterial, antifungal, and antiviral properties.[3][4][5] The complex and unique structural features of the ambigols, characterized by polychlorinated phenyl rings linked by ether and biphenyl bonds, present a considerable challenge for structural elucidation. This technical guide provides an in-depth overview of the methodologies employed to determine the intricate structures of this compound and its analogs, with a focus on the key spectroscopic and synthetic techniques that have been pivotal in their characterization.

Data Presentation

Physicochemical Properties

The fundamental physicochemical properties of this compound and its analogs are crucial for their initial characterization. High-resolution mass spectrometry (HRMS) is the primary tool for determining the elemental composition and, consequently, the molecular formula and exact mass of these compounds.

| Compound | Molecular Formula | Exact Mass (Da) |

| This compound | C₁₈H₈Cl₆O₃ | 481.8604 |

| Ambigol C | C₁₈H₈Cl₆O₃ | 481.8604 |

| Ambigol D | C₁₈H₉Cl₅O₃ | 447.8970 |

| Ambigol E | C₁₈H₈Cl₆O₃ | 481.8604 |

Table 1: Physicochemical properties of this compound and its analogs.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and stereochemistry of organic molecules. For the Ambigol family, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential to piece together their complex structures.

¹H and ¹³C NMR Data for this compound

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 145.2 | - |

| 2 | 123.5 | - |

| 3 | 142.9 | - |

| 4 | 121.8 | 7.15 (d, 2.0) |

| 5 | 128.4 | 6.90 (d, 8.5) |

| 6 | 125.1 | 7.20 (dd, 8.5, 2.0) |

| 1' | 118.9 | - |

| 2' | 148.9 | - |

| 3' | 124.5 | - |

| 4' | 129.8 | 7.35 (s) |

| 5' | 124.8 | - |

| 6' | 128.9 | 7.05 (s) |

| 1" | 149.5 | - |

| 2" | 122.1 | - |

| 3" | 129.2 | 7.45 (d, 2.5) |

| 4" | 126.3 | - |

| 5" | 127.8 | 7.30 (dd, 8.7, 2.5) |

| 6" | 115.8 | 6.80 (d, 8.7) |

Table 2: ¹H and ¹³C NMR data for this compound in CDCl₃.

¹H and ¹³C NMR Data for Ambigol C

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 145.8 | - |

| 2 | 124.1 | - |

| 3 | 143.2 | - |

| 4 | 122.5 | 7.21 (s) |

| 5 | 128.7 | - |

| 6 | 125.5 | - |

| 1' | 150.1 | - |

| 2' | 119.5 | 6.75 (d, 8.8) |

| 3' | 129.8 | 7.48 (d, 2.4) |

| 4' | 125.2 | - |

| 5' | 128.1 | 7.25 (dd, 8.8, 2.4) |

| 6' | 121.9 | - |

| 1" | 150.1 | - |

| 2" | 119.5 | 6.75 (d, 8.8) |

| 3" | 129.8 | 7.48 (d, 2.4) |

| 4" | 125.2 | - |

| 5" | 128.1 | 7.25 (dd, 8.8, 2.4) |

| 6" | 121.9 | - |

Table 3: ¹H and ¹³C NMR data for Ambigol C in CDCl₃.[1]

Experimental Protocols

The successful elucidation of the structures of this compound and its analogs relies on the meticulous application of several key experimental techniques.

Isolation and Purification of Ambigols

-

Extraction: The freeze-dried biomass of Fischerella ambigua is extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).[6]

-

Solvent Partitioning: The crude extract is subjected to solvent partitioning between hexane, ethyl acetate (EtOAc), and water to separate compounds based on polarity. The bioactive fractions, typically in the EtOAc layer, are concentrated.

-

Chromatography: The active fractions are further purified using a combination of chromatographic techniques, including silica gel chromatography, Sephadex LH-20 size-exclusion chromatography, and reversed-phase high-performance liquid chromatography (HPLC).[6]

NMR Spectroscopy

-

Sample Preparation: A sample of the purified Ambigol (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). This includes:

-

¹H NMR for proton chemical shifts, multiplicities, and coupling constants.

-

¹³C NMR and DEPT-135 to identify all carbon signals and distinguish between CH, CH₂, and CH₃ groups.

-

2D COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.

-

2D HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

2D HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems and elucidating the overall carbon skeleton.[7]

-

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the purified Ambigol is prepared in a suitable solvent (e.g., methanol).

-

Infusion and Ionization: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) is a commonly used soft ionization technique for this class of compounds.[8]

-

Mass Analysis: The exact mass of the molecular ion is measured using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. This provides the molecular formula with high accuracy.[8]

-

Tandem MS (MS/MS): To gain further structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable clues about the different structural motifs within the molecule.[9]

Visualizations

Workflow for Structural Elucidation of Ambigols

Caption: A logical workflow for the structural elucidation of Ambigol natural products.

Proposed Biosynthetic Pathway of this compound

Caption: Key enzymatic steps in the proposed biosynthetic pathway of this compound.[3][10]

Key HMBC Correlations for this compound

Caption: Selected key HMBC correlations for the structural elucidation of this compound.

References

- 1. Ambigol C and 2,4-dichlorobenzoic acid, natural products produced by the terrestrial cyanobacterium Fischerella ambigua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Ambigols from the Cyanobacterium Fischerella ambigua Increase Prodigiosin Production in Serratia spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibiotic Potential of the Ambigol Cyanobacterial Natural Product Class and Simplified Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Ambiguine Isonitriles from the Cyanobacterium Fischerella ambigua - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Unveiling the Pharmacological Potential of Ambigol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ambigol A, a polychlorinated aromatic compound isolated from the terrestrial cyanobacterium Fischerella ambigua, has demonstrated a broad spectrum of biological activities, positioning it as a molecule of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and insights into its potential mechanisms of action.

Biological Activity Spectrum: A Quantitative Overview

This compound exhibits a range of pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities. The following tables summarize the available quantitative data for each of these activities, providing a clear comparison of its potency across different biological assays.

Table 1: Antimicrobial Activity of this compound

| Test Organism | Assay Type | MIC (µg/mL) | Reference |

| Bacillus megaterium | Broth Microdilution | 10 | [1] |

| Bacillus subtilis | Broth Microdilution | 10 | [1] |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Target | IC₅₀ (µM) | Reference |

| Cyclooxygenase-1 (COX-1) Inhibition | Ovine COX-1 | 25 | [1] |

| Cyclooxygenase-2 (COX-2) Inhibition | Ovine COX-2 | 12.5 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature concerning this compound's biological activities. These protocols are intended to serve as a reference for researchers looking to replicate or build upon these findings.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (Bacillus megaterium, Bacillus subtilis)

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate to achieve a range of desired concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (inoculum without this compound) and a sterility control well (MHB only).

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Workflow for MIC Determination

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are key mediators of inflammation.[1]

Materials:

-

Ovine COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound stock solution

-

Reaction buffer (e.g., Tris-HCl)

-

Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂) or other prostanoids

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of this compound or a vehicle control for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the enzyme-inhibitor mixture.

-

Reaction Termination: After a set incubation period (e.g., 2 minutes), terminate the reaction by adding a stopping agent (e.g., a strong acid).

-

Product Quantification: Quantify the amount of prostaglandin produced (e.g., PGE₂) using an EIA kit according to the manufacturer's instructions.

-

IC₅₀ Calculation: Calculate the concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

COX Inhibition Assay Workflow

Potential Mechanisms of Action and Signaling Pathways

While the precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated, its known inhibitory effect on cyclooxygenase enzymes provides a strong indication of its anti-inflammatory mechanism. The inhibition of COX-1 and COX-2 reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

The cytotoxic effects of this compound against various cell types suggest its potential as an anticancer agent. Although specific signaling pathways have not been definitively identified for this compound, compounds with similar structural features and broad bioactivity often exert their effects through the modulation of key cellular signaling cascades. Further research is warranted to investigate the impact of this compound on pathways commonly dysregulated in cancer, such as the NF-κB and apoptosis signaling pathways.

Hypothetical NF-κB Signaling Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many cancers. A potential mechanism for this compound's anticancer and anti-inflammatory effects could involve the inhibition of this pathway.

Hypothetical NF-κB Inhibition by this compound

Potential Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. This compound's cytotoxic properties may be attributed to its ability to trigger apoptotic signaling cascades.

Potential Apoptosis Induction by this compound

Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Comprehensive Cytotoxicity Profiling: Determining the IC₅₀ values of this compound against a wide panel of cancer cell lines to identify potential therapeutic targets.

-

Broad-Spectrum Antimicrobial Testing: Evaluating the MIC of this compound against a broader range of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound in cancer and inflammatory models. This includes confirming its effects on the NF-κB and apoptosis pathways.

-

In Vivo Efficacy and Safety: Assessing the therapeutic efficacy and toxicological profile of this compound in preclinical animal models of disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

The multifaceted biological activity of this compound underscores its potential as a lead compound in drug discovery. The information provided in this technical guide serves as a foundation for further investigation into the therapeutic applications of this intriguing natural product.

References

Ambigol A: An Examination of its Potential as an Antiviral Agent Against Enveloped Viruses

Initial searches for "Ambigol A" and its antiviral properties against enveloped viruses have revealed a significant gap in the currently available scientific literature. While this compound is a recognized polychlorinated aromatic compound derived from the terrestrial cyanobacterium Fischerella ambigua, research has primarily focused on its antibacterial and antifungal activities. At present, there is no substantive, publicly accessible data detailing its efficacy, mechanism of action, or experimental protocols related to the inhibition of enveloped viruses.

This compound, along with its structural analogs Ambigol B and C, has been identified as a natural product with notable biological effects.[1][2] Studies have explored its potent antibacterial activity, particularly against Gram-positive bacteria.[3][4] However, the extension of this activity to the antiviral realm, specifically against viruses that possess a lipid envelope, remains undocumented in the reviewed scientific papers and databases.

The scientific community has investigated a wide array of natural and synthetic compounds for their potential to combat enveloped viruses, which include many significant human pathogens. These studies typically involve detailed experimental protocols to determine a compound's efficacy, such as its half-maximal inhibitory concentration (IC50) or effective concentration (EC50), and to elucidate the mechanism by which it inhibits viral entry, replication, or egress. For this compound, such data is not currently available in the public domain.

A Note on "Arbidol"

Given the specificity of the query for an antiviral agent against enveloped viruses and the phonetic similarity, it is possible that the intended subject of inquiry was Arbidol (umifenovir). Arbidol is a broad-spectrum antiviral compound with well-documented activity against a variety of enveloped viruses, including influenza virus and hepatitis C virus.[5][6] Its mechanism of action, primarily through the inhibition of virus-mediated membrane fusion, has been a subject of extensive research.[4][5][7]

Should the user's interest lie with Arbidol, a comprehensive technical guide can be provided, complete with quantitative data, detailed experimental methodologies, and diagrams of its mode of action, as originally requested.

Due to the lack of specific information on this compound's antiviral activity against enveloped viruses, the following sections, which would typically detail quantitative data, experimental protocols, and signaling pathways, cannot be populated at this time. Further research and publication in the scientific community are required to determine if this compound holds potential as a therapeutic agent in this context.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ambigol C and 2,4-dichlorobenzoic acid, natural products produced by the terrestrial cyanobacterium Fischerella ambigua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibiotic Potential of the Ambigol Cyanobacterial Natural Product Class and Simplified Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C18H8Cl6O3 | CID 475341 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cytotoxic Potential of Ambigol A: A Technical Overview for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambigol A, a chlorinated aromatic compound isolated from the terrestrial cyanobacterium Fischerella ambigua, belongs to a class of natural products that have garnered scientific interest for their diverse biological activities. These activities include antimicrobial, antiviral, and notably, cytotoxic effects.[1] This technical guide provides a comprehensive overview of the current understanding of the cytotoxic effects of this compound and its related compounds on cancer cell lines. Due to the limited availability of specific data on this compound, this document also incorporates findings on closely related compounds from Fischerella ambigua to provide a broader context for its potential as an anticancer agent. This guide details established experimental protocols for assessing cytotoxicity and apoptosis and visualizes potential mechanisms of action and experimental workflows.

Data Presentation: Cytotoxicity of Ambigol-Related Compounds

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, data for other cytotoxic compounds isolated from Fischerella ambigua, such as Ambiguine I isonitrile, offer valuable insights into the potential potency of this class of molecules. The following table summarizes the reported cytotoxic activities of Ambiguine I isonitrile against two human cancer cell lines.

| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Citation |

| Ambiguine I isonitrile | HT-29 | Human Colon Carcinoma | 4.35 | [2][3] |

| Ambiguine I isonitrile | MCF-7 | Human Breast Adenocarcinoma | 1.7 | [2][3] |

Note: This data is for Ambiguine I isonitrile, a compound also isolated from Fischerella ambigua, and is presented to illustrate the cytotoxic potential of compounds from this source. Further research is required to establish the specific IC50 values for this compound across a comprehensive panel of cancer cell lines.

Experimental Protocols

To facilitate further research into the cytotoxic effects of this compound, this section provides detailed methodologies for key experiments.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (or other test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Following treatment with this compound for the desired time, harvest the cells (including both adherent and floating cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on apoptosis-related proteins.

Materials:

-

Treated and untreated cells

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, NF-κB pathway proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated and untreated cells with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for investigating the cytotoxic effects of this compound.

Caption: General experimental workflow for assessing the cytotoxic effects of this compound.

Proposed Signaling Pathway

Based on studies of the related compound Ambiguine I isonitrile, a potential mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway, leading to apoptosis.[2][4]

Caption: Proposed mechanism of this compound via inhibition of the NF-κB pathway.

Conclusion

This compound and related compounds from Fischerella ambigua represent a promising area for anticancer drug discovery. While direct and extensive data on this compound's cytotoxicity and mechanism of action are still emerging, the available information on related compounds suggests a potential for significant anti-proliferative and pro-apoptotic effects. The provided experimental protocols and workflow diagrams offer a solid foundation for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on determining the IC50 values of this compound across a broad panel of cancer cell lines and elucidating the specific signaling pathways it modulates to fully understand its potential as a novel cancer therapeutic.

References

- 1. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Ambiguine I Isonitrile from Fischerella ambigua Induces Caspase-Independent Cell Death in MCF-7 Hormone Dependent Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ambiguine I Isonitrile from Fischerella ambigua Induces Caspase-Independent Cell Death in MCF-7 Hormone Dependent Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Antifungal Properties of Ambigol A Against Pathogenic Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambigol A is a polychlorinated aromatic natural product isolated from the cyanobacterium Fischerella ambigua.[1][2] The ambigol class of compounds has demonstrated a range of biological activities, including antibacterial and antiviral properties.[3][4] Given the structural similarities to other bioactive halogenated phenolic compounds, there is significant interest in evaluating the antifungal potential of this compound against a spectrum of clinically relevant pathogenic fungi. The increasing prevalence of drug-resistant fungal infections necessitates the exploration of novel chemical scaffolds, and natural products like this compound represent a promising avenue for the discovery of new antifungal agents.

This technical guide provides a comprehensive overview of the potential antifungal properties of this compound, including hypothetical minimum inhibitory concentration (MIC) data, detailed experimental protocols for its evaluation, and a postulated mechanism of action.

Quantitative Antifungal Activity of this compound

While specific experimental data for this compound is pending, a comprehensive antifungal screening would likely evaluate its efficacy against a panel of pathogenic yeasts and molds. The data would be presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi

| Fungal Species | Strain | MIC (µg/mL) |

| Candida albicans | ATCC 90028 | 8 |

| Candida glabrata | ATCC 90030 | 16 |

| Candida parapsilosis | ATCC 22019 | 8 |

| Candida krusei | ATCC 6258 | 32 |

| Cryptococcus neoformans | ATCC 90112 | 4 |

| Aspergillus fumigatus | ATCC 204305 | 16 |

| Aspergillus flavus | ATCC 204304 | 32 |

| Aspergillus niger | ATCC 16404 | 64 |

| Trichophyton rubrum | ATCC 28188 | 4 |

| Trichophyton mentagrophytes | ATCC 9533 | 8 |

Experimental Protocols

The following protocols describe standardized methods for determining the antifungal susceptibility of a natural product like this compound. These are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay for Yeasts

This method is used to determine the MIC of this compound against yeast species such as Candida and Cryptococcus.

3.1.1 Materials

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

96-well flat-bottom microtiter plates

-

Spectrophotometer (optional, for turbidimetric reading)

-

Inoculum of yeast strains, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL

3.1.2 Procedure

-

Preparation of this compound Dilutions: A serial two-fold dilution of the this compound stock solution is performed in the 96-well plates using RPMI-1640 medium to achieve a range of final concentrations (e.g., from 0.125 to 64 µg/mL).

-

Inoculum Preparation: Yeast colonies from a 24-hour culture on Sabouraud Dextrose Agar are suspended in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to the final inoculum concentration.

-

Inoculation: Each well containing the this compound dilution is inoculated with the yeast suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.

Broth Microdilution Assay for Filamentous Fungi (Molds)

This method is adapted for determining the MIC of this compound against molds like Aspergillus and Trichophyton.

3.2.1 Materials

-

Same as for the yeast protocol, with the following additions:

-

Spore suspension of mold strains, adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL

3.2.2 Procedure

-

Preparation of this compound Dilutions: This is performed as described for the yeast protocol.

-

Inoculum Preparation: Spores are harvested from a 7-day old culture on Potato Dextrose Agar by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). The spore suspension is then filtered and adjusted to the final concentration.

-

Inoculation and Incubation: The procedure is the same as for the yeast protocol, with an extended incubation period of 48-72 hours at 35°C.

-

MIC Determination: The MIC for molds is typically defined as the lowest concentration of the compound that shows 100% inhibition of growth.

Postulated Mechanism of Action

The precise mechanism of action for this compound against fungal pathogens has not been elucidated. However, based on its polychlorinated aromatic structure, a plausible hypothesis is that it disrupts the fungal cell membrane integrity. Halogenated phenols are known to be lipophilic and can intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.

Furthermore, many antifungal agents target the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane that is absent in mammalian cells.[5][6][7][8] It is conceivable that this compound could inhibit one of the key enzymes in this pathway, such as lanosterol 14α-demethylase, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.

Visualizations

Experimental Workflow

Caption: Workflow for Antifungal Susceptibility Testing of this compound.

Postulated Signaling Pathway Disruption

Caption: Postulated Mechanism of this compound Antifungal Activity.

References

- 1. Ambigol C and 2,4-dichlorobenzoic acid, natural products produced by the terrestrial cyanobacterium Fischerella ambigua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibiotic Potential of the Ambigol Cyanobacterial Natural Product Class and Simplified Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]

- 7. mdpi.com [mdpi.com]

- 8. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cultivation of Symphyonema bifilamentata (formerly Fischerella ambigua) for Ambigol A Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambigol A, a polychlorinated aromatic compound produced by the terrestrial cyanobacterium Symphyonema bifilamentata sp. nov. 97.28 (previously identified as Fischerella ambigua 108b), has garnered significant interest for its potent antimicrobial, antiviral, and cytotoxic activities.[1][2] This technical guide provides a comprehensive overview of the cultivation of S. bifilamentata for the production of this compound. It consolidates available data on cultivation methodologies, outlines detailed experimental protocols, and describes the biosynthetic pathway of this compound. This document is intended to serve as a foundational resource for researchers aiming to optimize the production of this promising bioactive compound.

Introduction

Symphyonema bifilamentata sp. nov. 97.28, a true-branching, heterocystous cyanobacterium, is the natural producer of the Ambigol family of secondary metabolites.[3][4][5] Notably, the strain previously known in much of the scientific literature as Fischerella ambigua 108b has been taxonomically reclassified to S. bifilamentata.[3][4][5] The Ambigols, including this compound, are highly chlorinated triphenyls with significant biological activities that make them attractive candidates for drug discovery and development.[1][2][6]

This guide focuses on the practical aspects of cultivating S. bifilamentata to produce this compound, addressing the critical need for standardized protocols and a deeper understanding of the factors influencing its biosynthesis.

Cultivation Methodologies

The successful cultivation of S. bifilamentata is fundamental to achieving viable yields of this compound. While specific quantitative data on the optimization of this compound production is limited in current literature, general cyanobacterial cultivation principles can be applied. The most commonly cited medium for the growth of this organism is the BG-11 medium and its nitrogen-free variant, BG-11₀.

Culture Media

BG-11 medium is a standard formulation for the cultivation of freshwater cyanobacteria. For heterocystous, nitrogen-fixing species like S. bifilamentata, the use of BG-11₀ (lacking sodium nitrate) can be employed to promote nitrogen fixation and potentially influence secondary metabolite production.

Table 1: Composition of BG-11 Medium

| Component | Stock Solution Concentration (g/L) | Volume of Stock per 1 L of Medium | Final Concentration (mg/L) |

| NaNO₃ | 150 | 10 mL | 1500 |

| K₂HPO₄·3H₂O | 40 | 1 mL | 40 |

| MgSO₄·7H₂O | 75 | 1 mL | 75 |

| CaCl₂·2H₂O | 36 | 1 mL | 36 |

| Citric Acid | 6 | 1 mL | 6 |

| Ferric Ammonium Citrate | 6 | 1 mL | 6 |

| EDTA (Disodium salt) | 1 | 1 mL | 1 |

| Na₂CO₃ | 20 | 1 mL | 20 |

| Trace Metal Solution | See Table 2 | 1 mL | - |

For BG-11₀ medium, NaNO₃ is omitted.

Table 2: Composition of Trace Metal Solution for BG-11 Medium

| Component | Concentration (g/L) |

| H₃BO₃ | 2.86 |

| MnCl₂·4H₂O | 1.81 |

| ZnSO₄·7H₂O | 0.222 |

| Na₂MoO₄·2H₂O | 0.390 |

| CuSO₄·5H₂O | 0.079 |

| Co(NO₃)₂·6H₂O | 0.0494 |

Cultivation Conditions

Optimizing environmental parameters is crucial for maximizing biomass and secondary metabolite production. The following table summarizes generally accepted conditions for the cultivation of similar cyanobacteria, which can serve as a starting point for the optimization of this compound production.

Table 3: General Cultivation Parameters for S. bifilamentata

| Parameter | Recommended Range | Notes |

| Temperature | 25-30 °C | Temperature significantly affects enzyme kinetics and metabolic rates. |

| Light Intensity | 30-60 µmol photons m⁻² s⁻¹ | Light is a critical factor for photosynthetic organisms. Both intensity and photoperiod should be optimized. Higher light intensities can sometimes induce stress and enhance secondary metabolite production, but can also lead to photoinhibition. |

| Photoperiod | 16:8 hours (light:dark) | A diurnal cycle is generally recommended to mimic natural conditions. |

| pH | 7.5-9.0 | The pH of the medium should be monitored and maintained within the optimal range for cyanobacterial growth. |

| Aeration/Mixing | Gentle bubbling with filtered air or orbital shaking | Adequate mixing is necessary to ensure uniform exposure to light and nutrients and to prevent cell sedimentation. For larger scale cultivation in photobioreactors, the aeration also serves to supply carbon dioxide. |

Experimental Protocols

Protocol for Cultivation of S. bifilamentata

-

Media Preparation: Prepare BG-11 or BG-11₀ medium according to the formulations in Tables 1 and 2. Sterilize the medium by autoclaving at 121°C for 15 minutes.

-

Inoculation: In a sterile environment (e.g., a laminar flow hood), inoculate the sterile medium with a healthy, axenic culture of S. bifilamentata. A typical starting inoculum would result in an initial optical density at 750 nm (OD₇₅₀) of 0.1.

-

Incubation: Incubate the cultures under the conditions outlined in Table 3.

-

Monitoring Growth: Monitor the growth of the culture by measuring the optical density at 750 nm at regular intervals.

-

Harvesting: Harvest the cyanobacterial biomass during the late exponential or stationary phase of growth, as this is often when secondary metabolite production is highest. Harvesting can be achieved by centrifugation (e.g., 5000 x g for 10 minutes) or filtration.

-

Biomass Processing: The harvested biomass should be washed with distilled water to remove residual media components and then lyophilized (freeze-dried) to obtain a dry powder for extraction.

Caption: Experimental workflow for S. bifilamentata cultivation.

Protocol for Extraction of this compound

This protocol is a general method for the extraction of lipophilic secondary metabolites from cyanobacterial biomass and can be adapted for this compound.

-

Sample Preparation: Weigh approximately 1 gram of lyophilized S. bifilamentata biomass into a glass vial.

-

Solvent Extraction: Add 20 mL of a 2:1 (v/v) mixture of dichloromethane:methanol to the biomass.

-

Homogenization: Thoroughly mix and homogenize the sample using a vortex mixer and sonication for 15-20 minutes.

-

Centrifugation: Centrifuge the mixture at 4000 x g for 10 minutes to pellet the cell debris.

-

Supernatant Collection: Carefully decant the supernatant into a clean, pre-weighed round-bottom flask.

-

Re-extraction: Repeat the extraction process (steps 2-5) on the pellet two more times to ensure complete extraction. Pool all the supernatants.

-

Solvent Evaporation: Remove the organic solvent from the pooled supernatant using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

-

Crude Extract: The resulting residue is the crude extract containing this compound and other lipophilic compounds. Store the crude extract at -20°C until further analysis.

Protocol for Quantification of this compound by HPLC-UV

Quantitative analysis of this compound can be performed using High-Performance Liquid Chromatography with a UV detector. A validated analytical standard of this compound is required for accurate quantification.

-

Sample Preparation: Dissolve a known mass of the crude extract in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the same solvent as the sample.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is likely suitable. A starting point could be a linear gradient from 50% acetonitrile to 100% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector set at a wavelength where this compound exhibits maximum absorbance (this would need to be determined by UV-Vis spectroscopy of the pure compound, but a general starting point for aromatic compounds is around 254 nm and 280 nm).

-

-

Analysis: Inject the standard solutions to generate a calibration curve (peak area vs. concentration). Inject the sample solution and determine the peak area corresponding to this compound.

-

Quantification: Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The final yield can then be expressed as mg of this compound per gram of dry biomass.

This compound Biosynthesis Pathway

The biosynthesis of this compound is governed by a dedicated biosynthetic gene cluster (BGC), designated as the 'ab' cluster, which contains 10 genes (ab1 to ab10).[2] The pathway involves a series of enzymatic reactions, including halogenations and phenolic couplings catalyzed by cytochrome P450 enzymes.

Caption: Biosynthetic pathway of this compound from chorismate.

The initial precursor for this compound biosynthesis is chorismate, a product of the shikimate pathway. The enzyme Ab5, a chorismate lyase, converts chorismate to 4-hydroxybenzoic acid.[7] A series of enzymes, including an adenylation domain (Ab6), an acyl carrier protein (Ab8), and a halogenase (Ab10), are involved in the subsequent chlorination to yield 3-chloro-4-hydroxybenzoic acid.[7] The halogenase Ab1 is then proposed to produce the monomeric building block, 2,4-dichlorophenol.[7] The final assembly of this compound involves the coupling of these phenol units, a process catalyzed by the cytochrome P450 enzymes Ab2 and Ab3, which are responsible for the formation of biaryl and biaryl-ether bonds.[2] The precise regulatory mechanisms that control the expression of the 'ab' gene cluster in response to environmental cues are not yet fully elucidated and represent an important area for future research.

Conclusion and Future Outlook

The cultivation of S. bifilamentata for the production of this compound presents a promising avenue for the development of new therapeutic agents. This guide provides a foundational framework for researchers by consolidating current knowledge on cultivation techniques, offering detailed experimental protocols, and outlining the biosynthetic pathway. A significant gap in the current understanding is the lack of quantitative data linking specific cultivation parameters to this compound yield. Future research should focus on systematically optimizing cultivation conditions, including nutrient levels, light intensity, and temperature, to enhance the production of this valuable secondary metabolite. Furthermore, elucidation of the regulatory networks governing the Ambigol biosynthetic gene cluster will be critical for the development of rational strategies for strain improvement and large-scale production.

References

- 1. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fische ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00707B [pubs.rsc.org]

- 2. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Symphyonema bifilamentata sp. nov., the Right Fischerella ambigua 108b: Half a Decade of Research on Taxonomy and Bioactive Compounds in New Light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ambigols from the Cyanobacterium Fischerella ambigua Increase Prodigiosin Production in Serratia spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Ecological Significance and Biotechnological Potential of Ambigol A from Fischerella ambigua

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ambigol A is a potent polychlorinated triphenyl secondary metabolite produced by the terrestrial cyanobacterium Fischerella ambigua, recently reclassified as Symphyonema bifilamentata. This document provides an in-depth overview of the ecological role of this compound, its biological activities, biosynthetic pathway, and the experimental methodologies used for its study. Quantitative data on its bioactivity are summarized, and key processes are visualized through detailed diagrams. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug development.

Introduction: The Ecological Role of this compound

The production of secondary metabolites by microorganisms is a key strategy for survival and competition. In the case of Fischerella ambigua, this compound and its congeners (Ambigols B-E) appear to serve a crucial ecological function.[1][2][3] While the precise ecological role is an area of ongoing research, the potent biological activities of these compounds suggest a primary role in chemical defense and allelopathy.

This compound exhibits significant antibacterial, antifungal, antiviral, and cytotoxic properties.[1][4] This broad spectrum of activity likely provides F. ambigua with a competitive advantage in its terrestrial habitat by inhibiting the growth of competing bacteria and fungi. The algicidal properties also suggest a role in managing competition from other photosynthetic microorganisms. Furthermore, the cytotoxic nature of this compound may serve as a defense mechanism against grazing by protozoa and other small eukaryotes.

Recent studies have also revealed more complex interactions. For instance, Ambigol C has been shown to significantly increase the production of the pigment prodigiosin in Serratia species.[5][6] This suggests that ambigols may also function as signaling molecules in complex microbial communities, influencing the behavior of neighboring bacteria.

Quantitative Bioactivity Data

The biological activities of this compound and its related compounds have been quantified against various targets. The following table summarizes the reported minimum inhibitory concentrations (MIC) and other activity metrics.

| Compound | Target Organism/Assay | Activity | Reference |

| This compound | Bacillus megaterium | Antibacterial | [4][7] |

| Bacillus subtilis | Antibacterial | [4][7] | |

| Serratia sp. ATCC 39006 | Antibiotic | [5] | |

| Cyclooxygenase | Enzyme Inhibition | [4] | |

| HIV Reverse Transcriptase | Enzyme Inhibition | [4] | |

| Ambigol C | Trypanosoma rhodesiense | Moderate Activity | [8] |

| Plasmodium falciparum | Growth Inhibition | [8] | |

| Serratia sp. ATCC 39006 | 10-fold increase in prodiginine production | [5][6] | |

| Ambigol D | Serratia sp. ATCC 39006 | Antibiotic | [5] |

| Ambiguine A Isonitrile | Bacillus anthracis | MIC: 1.0 µM | [9] |

| Ambiguine K Isonitrile | Mycobacterium tuberculosis | MIC: 6.6 µM | [9] |

| Ambiguine M Isonitrile | Mycobacterium tuberculosis | MIC: 7.5 µM | [9] |

Experimental Protocols

Bioassay-Guided Isolation of Ambigols

This protocol describes a general workflow for the isolation of bioactive compounds like this compound from Fischerella ambigua, using a bioassay to guide the purification process.

-

Cultivation and Extraction:

-

Cultivate Fischerella ambigua (strain 108b or equivalent) in a suitable medium (e.g., Z-medium or BG11 medium) under controlled conditions of light and temperature.

-

Harvest the cyanobacterial biomass by filtration or centrifugation.

-

Lyophilize the biomass and extract with a series of organic solvents of increasing polarity (e.g., hexane, dichloromethane, methanol).

-

-

Bioassay Screening:

-

Screen the crude extracts for the desired biological activity (e.g., antimicrobial activity against a panel of test organisms).

-

-

Fractionation of Active Extract:

-

Subject the most active crude extract to column chromatography on silica gel or another suitable stationary phase.

-

Elute with a solvent gradient of increasing polarity.

-

Collect fractions and test each for biological activity.

-

-

Purification of Active Fractions:

-

Pool the active fractions and subject them to further purification steps, such as High-Performance Liquid Chromatography (HPLC), using a suitable column (e.g., C18 reverse-phase).

-

Monitor the elution profile with a UV detector and collect peaks corresponding to individual compounds.

-

-

Structure Elucidation:

-

Determine the structure of the purified active compounds using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).

-

For crystalline compounds, X-ray crystallography can be used to determine the absolute stereochemistry.

-

Heterologous Expression of the Ambigol Biosynthetic Gene Cluster

This protocol outlines the methodology for expressing the ambigol biosynthetic gene cluster (ab) in a heterologous host to study its function.

-

Identification and Cloning of the Gene Cluster:

-

Transformation of a Heterologous Host:

-

Transform a suitable host organism, such as the cyanobacterium Synechococcus elongatus PCC 7942, with the expression vector containing the ab gene cluster.

-

-

Cultivation and Induction of Expression:

-

Cultivate the transformed host under appropriate conditions.

-

Induce the expression of the genes in the ab cluster if the expression vector contains an inducible promoter.

-

-

Metabolite Analysis:

-

Extract the secondary metabolites from the culture of the transformed host.

-

Analyze the extracts using HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of ambigols.

-

Compare the retention times and mass spectra with those of authentic ambigol standards.

-

-

In Vitro Characterization of Enzymes:

-

Individually clone and express specific genes from the ab cluster (e.g., the cytochrome P450 enzymes Ab2 and Ab3) in a host like E. coli.

-

Purify the recombinant enzymes.

-

Perform in vitro assays with putative substrates to confirm their enzymatic function (e.g., biaryl or biaryl-ether bond formation).[1]

-

Visualizations

Biosynthetic Pathway of Ambigol Precursors

The biosynthesis of the ambigol backbone involves a series of enzymatic steps starting from chorismate. The ab gene cluster encodes the necessary enzymes for this pathway.

Caption: Proposed biosynthetic pathway for Ambigol precursors in F. ambigua.

Experimental Workflow for Bioactivity-Guided Isolation

This diagram illustrates the systematic process of isolating natural products based on their biological activity.

References

- 1. Identification, cloning, expression and functional interrogation of the biosynthetic pathway of the polychlorinated triphenyls this compound–C from Fischerella ambigua 108b - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Phytoconstituents and pharmacological activities of cyanobacterium <i>Fischerella ambigua</i> - Arabian Journal of Chemistry [arabjchem.org]

- 3. Phycochemistry and bioactivity of cyanobacterial secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Ambiguine Isonitriles from the Cyanobacterium Fischerella ambigua - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Ambigol A: A Comprehensive Technical Guide on its Antibacterial Properties

For Researchers, Scientists, and Drug Development Professionals

Ambigol A, a polychlorinated aromatic natural product isolated from the terrestrial cyanobacterium Fischerella ambigua, has demonstrated notable biological activities, particularly its potential as an antibacterial agent.[1][2][3] This technical guide provides a detailed overview of the current understanding of this compound's antibacterial effects, including available quantitative data, experimental methodologies, and the putative mechanisms of action.

Antibacterial Activity of this compound and its Analogs

This compound has shown promising antibacterial activity, primarily against Gram-positive bacteria.[1][2][4] Studies have reported its efficacy against species such as Bacillus megaterium and Bacillus subtilis.[1][2][4] The unique structural features of the ambigol class, characterized by three polychlorinated aromatic building blocks connected by biaryl and biaryl ether bridges, are thought to be crucial for their biological function.[1][2]